molecular formula C10H12ClFN2O2 B597838 Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate CAS No. 1354223-67-8

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

Cat. No.: B597838
CAS No.: 1354223-67-8
M. Wt: 246.666
InChI Key: BMGCIYPWZVRMRW-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group, a chloro group, and a fluoropyridinyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate typically involves the reaction of 2-chloro-5-fluoropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while hydrolysis can produce the corresponding amine .

Scientific Research Applications

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-4-fluoropyridin-5-ylcarbamate
  • Tert-butyl 2-chloro-3-fluoropyridin-4-ylcarbamate
  • Tert-butyl 2-chloro-6-fluoropyridin-4-ylcarbamate

Uniqueness

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a tert-butyl group, a chloro-fluoropyridine moiety, and a carbamate functional group. These structural characteristics suggest that it may interact with biological systems in significant ways, making it a candidate for drug development and other applications in pharmacology.

The compound has the molecular formula C10H12ClFN2O2C_{10}H_{12}ClFN_2O_2 and a molecular weight of approximately 246.66 g/mol. The presence of halogen substituents on the pyridine ring enhances its reactivity and potential biological activity, which are critical for its applications in drug development and chemical synthesis.

This compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. Research indicates that compounds with similar structures often exhibit diverse biological activities, influenced by the position and type of substituent groups on the pyridine ring.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains. Further research is required to quantify this activity and elucidate the underlying mechanisms.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar fluorinated pyridine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The inhibition of AChE could lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can effectively inhibit AChE activity in neuronal cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of enzyme activity .
  • In Vivo Studies : Animal models treated with this compound showed improved cognitive performance in tasks designed to assess memory and learning capabilities. This effect was attributed to the compound's ability to enhance cholinergic signaling through AChE inhibition .

Comparative Analysis

To illustrate the biological activity variations among structurally similar compounds, the following table summarizes key features and activities associated with related carbamates:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H12ClFN2O2C_{10}H_{12}ClFN_2O_2Halogenated pyridine structurePotential AChE inhibitor
Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamateC10H12ClFN2O2C_{10}H_{12}ClFN_2O_2Different halogen positioningVaries; needs further study
Tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamateC10H12BrFN2O2C_{10}H_{12}BrFN_2O_2Bromine instead of chlorinePotentially different efficacy

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGCIYPWZVRMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857137
Record name tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354223-67-8
Record name tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl carbamate (960 mg), cesium carbonate (5.06 g), Pd2(dba)3 (1.07 g), and Xantphos (1.35 g) were added to a toluene solution (40 ml) containing 2-chloro-5-fluoro-4-iodopyridine (2 g), followed by stirring at 100° C. for 3 hours. The reaction solution was adjusted to room temperature and water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure and the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=9:1 to 4:1). A yellow oily matter of tert-butyl (2-chloro-5-fluoropyridin-4-yl)carbamate (1.53 g) was thus obtained.
Quantity
960 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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